6-Chloro-3,5,5-trimethylcyclohex-2-en-1-one
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Overview
Description
6-Chloro-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H13ClO. It is a chlorinated derivative of 3,5,5-trimethylcyclohex-2-en-1-one, which is also known as isophorone. This compound is characterized by its unique structure, which includes a chlorine atom attached to the cyclohexene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,5,5-trimethylcyclohex-2-en-1-one typically involves the chlorination of 3,5,5-trimethylcyclohex-2-en-1-one. This can be achieved through the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the cyclohexene ring.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
6-Chloro-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone): The parent compound without the chlorine atom.
3,5,5-Trimethyl-2-cyclohexen-1-ol: A hydroxylated derivative.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): A structurally related compound with additional functional groups.
Uniqueness
6-Chloro-3,5,5-trimethylcyclohex-2-en-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where chlorinated compounds are required.
Properties
CAS No. |
90675-35-7 |
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Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
6-chloro-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H13ClO/c1-6-4-7(11)8(10)9(2,3)5-6/h4,8H,5H2,1-3H3 |
InChI Key |
LZSCSLQORLJIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(C1)(C)C)Cl |
Origin of Product |
United States |
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